molecular formula C5H6O2 B1616391 6-Oxabicyclo[3.1.0]hexan-2-one CAS No. 6705-52-8

6-Oxabicyclo[3.1.0]hexan-2-one

Cat. No. B1616391
CAS RN: 6705-52-8
M. Wt: 98.1 g/mol
InChI Key: FDSYWIWRUBJSDE-UHFFFAOYSA-N
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Description

6-Oxabicyclo[3.1.0]hexan-2-one is an organic compound belonging to the bicyclic class of compounds. It is a six-membered ring compound that is composed of three oxygen atoms, one carbon atom, and two hydrogen atoms. It is an important intermediate in the synthesis of a variety of compounds and is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Radical Cyclisation from Alkenyl Oxaziridines

Some 6-oxa-1-azabicyclo[3.1.0]hexanes have been prepared via photoisomerisation of alkenyl nitrone esters and peracid oxidation of pyrrolines. Their ring-opening reactions offer pathways to synthesize related pyrrolines, showcasing the compound's utility in synthetic organic chemistry (Black, Edwards, & Laaman, 1998).

Conformational Studies of GABA Analogues

Bicyclo[3.1.0]hexane and its heteroanalogues, including oxygen-containing structures, have been investigated for their biological activities, serving as locked analogues of nucleoside building blocks. These compounds, including derivatives embedding a GABA unit, are utilized in designing bioactive compounds and exploring molecular conformations (Jimeno et al., 2011).

Applications in Gas Hydrate Promotion

Oxabicyclic compounds, such as 3,6-dioxabicyclo[3.1.0]hexane, have been explored as novel promoters for gas hydrates, demonstrating improved thermodynamic stability for methane hydrate systems. This suggests potential applications in energy storage and transportation fields (Seol, Shin, & Park, 2020).

Molecular Structure Analysis

The molecular and crystal structure of derivatives like 6-(p-iodobenzenesulfonyl)-3-oxa-6-azabicyclo[3.1.0]hexane has been determined, contributing to our understanding of these compounds' geometric and electronic properties, which is crucial for designing new materials and drugs (Trefonas & Sato, 1966).

Kinetics of Thermal Decomposition

The gas-phase decomposition kinetics of 6-oxabicyclo[3.1.0]hexane has been studied, providing insights into the stability and reactivity of this compound under various conditions, relevant for its applications in synthetic chemistry and material science (Flowers & Penny, 1974).

properties

IUPAC Name

6-oxabicyclo[3.1.0]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-1-2-4-5(3)7-4/h4-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSYWIWRUBJSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287305
Record name Cyclopentanone, 2,3-epoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxabicyclo[3.1.0]hexan-2-one

CAS RN

6705-52-8
Record name 6-Oxabicyclo[3.1.0]hexan-2-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanone, 2,3-epoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Epoxycyclopentanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE5ZMA2RMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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